

Part 1: Executive Summary & Retrosynthetic Analysis

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Compound of Interest

Compound Name: 2-(4-Amino-3-nitroanilino)ethanol

CAS No.: 24905-87-1

Cat. No.: B1232755

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Target Molecule: 2-((4-Amino-2-nitrophenyl)amino)ethanol Common Nomenclature: HC Red No. 3 CAS Registry Number: 2871-01-4 Molecular Formula: C

H

N

O

[1][2][3]

Nomenclature Clarification: The specific isomer requested, "**2-(4-Amino-3-nitroanilino)ethanol**," refers to the position of the nitro group relative to the primary amine (aniline parent). In IUPAC nomenclature based on the ethanolamine chain, the nitro group is ortho to the secondary amine linkage, making it 2-((4-amino-2-nitrophenyl)amino)ethanol. This guide utilizes the latter, chemically precise nomenclature to avoid regiochemical ambiguity.

Synthesis Strategy: The industrial and laboratory standard for synthesizing this semi-permanent dye intermediate relies on Nucleophilic Aromatic Substitution (S

Ar). The pathway exploits the electronic activation provided by a nitro group ortho to a leaving group (halide) on an aniline scaffold.

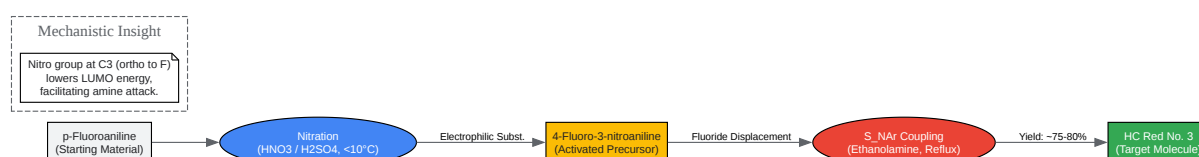
Core Pathway:

- Precursor Synthesis: Nitration of p-fluoroaniline to yield 4-fluoro-3-nitroaniline.[4]
- Coupling: Displacement of the labile fluoride by monoethanolamine.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the activation logic required for the S

Ar mechanism.



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Caption: Step-wise synthesis of HC Red No. 3 via nitration and subsequent nucleophilic aromatic substitution.

Part 3: Detailed Experimental Protocols

Step 1: Preparation of 4-Fluoro-3-nitroaniline

Rationale: Direct nitration of p-fluoroaniline is feasible because the ammonium species formed in strong acid directs the nitro group meta to the amine (and ortho to the fluorine), aligning perfectly with the target structure.

Reagents:

- p-Fluoroaniline (1.0 eq)
- Sulfuric Acid (H₂SO₄), conc.[5] (Solvent/Catalyst)[6][7]
- Nitric Acid (HNO₃), fuming or 70% (Nitrating agent)
- Ammonium Hydroxide (NH₄OH) for neutralization.

Protocol:

- Dissolution: Charge a jacketed glass reactor with concentrated H₂SO₄ (approx. 6 mL per gram of substrate). Cool to 0–5°C. Slowly add p-fluoroaniline, maintaining temperature <10°C to minimize oxidation.
- Nitration: Prepare a "mixed acid" solution of HNO₃ (1.05 eq) in H₂SO₄. Add this mixture dropwise to the reactor over 60 minutes.
 - Critical Control Point: Exotherm management. If temp exceeds 15°C, stop addition immediately to prevent dinitration or tar formation.
- Quenching: Stir for 1 hour at 5–10°C. Pour the reaction mixture onto crushed ice (5x weight of acid).
- Isolation: Neutralize the slurry with NH₄OH.

OH to pH 8–9. The product, 4-fluoro-3-nitroaniline, will precipitate as an orange solid.

- Purification: Filter, wash with cold water, and dry. Recrystallize from ethanol if purity is <98%.

Step 2: Synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol

Rationale: The fluorine atom in 4-fluoro-3-nitroaniline is highly activated for nucleophilic attack due to the electron-withdrawing nitro group at the ortho position. Ethanolamine acts as both the nucleophile and the base to neutralize the HF byproduct.

Reagents:

- 4-Fluoro-3-nitroaniline (1.0 eq)
- Monoethanolamine (3.0 eq) – Excess drives kinetics and scavenges acid.
- Water (Solvent) or n-Butanol (for higher reflux temp).

Protocol:

- Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and temperature probe.
- Addition: Suspend 4-fluoro-3-nitroaniline in water (10 mL/g). Add monoethanolamine in one portion.
- Reaction: Heat the mixture to reflux (approx. 100°C). The suspension will dissolve as the reaction proceeds, turning a deep red/violet color.
 - Monitoring: Track consumption of starting material via TLC (Solvent: Ethyl Acetate/Hexane 1:1) or HPLC. Reaction typically completes in 4–6 hours.
- Crystallization: Cool the mixture slowly to room temperature, then to 0–5°C. The product (HC Red No. 3) will crystallize.[8]
- Filtration: Collect the dark maroon crystals by vacuum filtration.

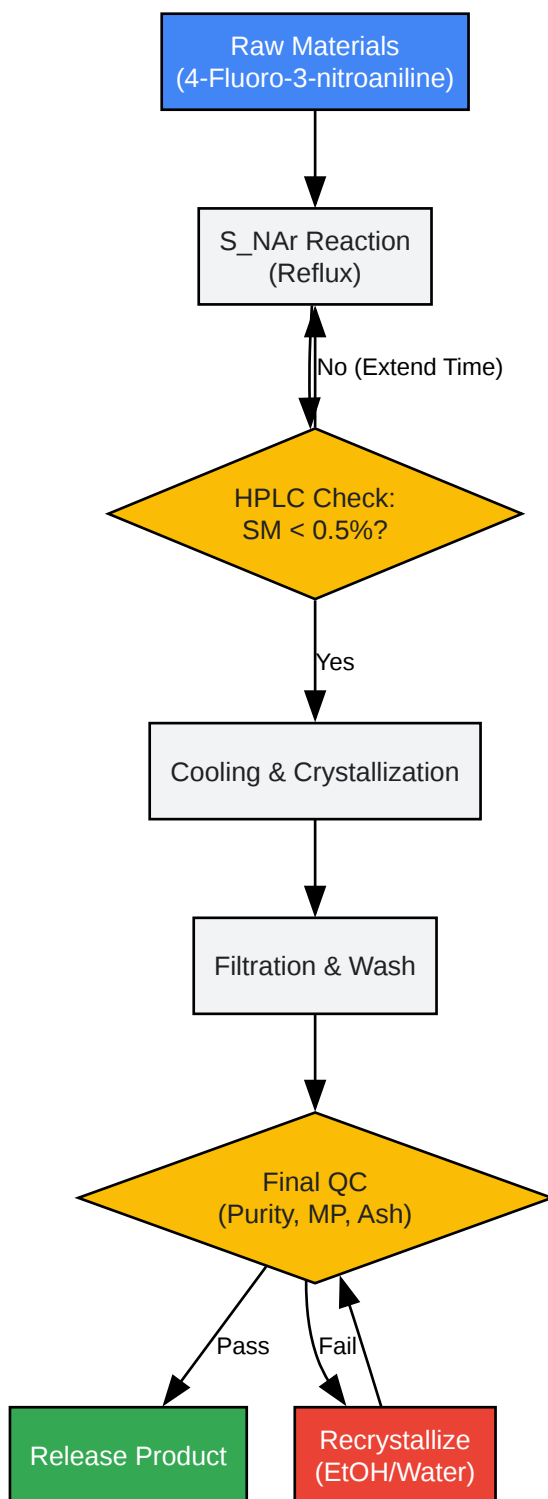
- Washing: Wash the cake with cold water to remove excess ethanolamine and fluoride salts.
- Drying: Dry in a vacuum oven at 50°C.

Yield Expectations: 75–85% overall yield.

Part 4: Process Safety & Quality Control

Workflow Logic Diagram

The following diagram outlines the critical decision nodes and safety checks during the scale-up process.



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Caption: Operational workflow for the synthesis and quality assurance of HC Red No. 3.

Physicochemical Data Table

Property	Specification	Method
Appearance	Dark maroon/greenish crystals	Visual
Melting Point	124 – 128 °C	Capillary Method
Purity	≥ 98.0%	HPLC (254 nm)
Solubility	Soluble in Ethanol, Acetone; Slightly in Water	Gravimetric
Partition Coeff.	Log P ≈ 1.9	OECD 107
Impurity Profile	< 1% 4-Fluoro-3-nitroaniline	HPLC

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